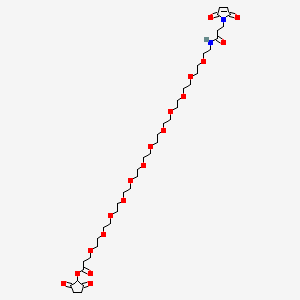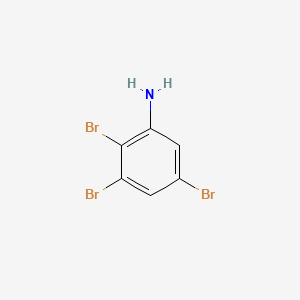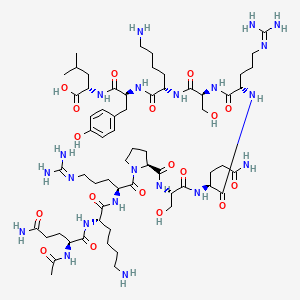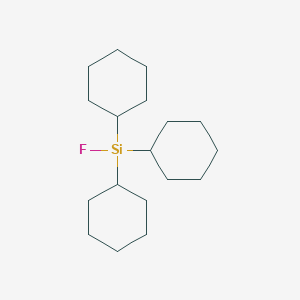
2-Propanol, 1-(p-sec-butylphenoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(p-sec-butylphenoxy)- is an organic compound that belongs to the class of alcohols and phenols This compound is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to a phenoxy group substituted with a sec-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(p-sec-butylphenoxy)- typically involves the reaction of 2-propanol with p-sec-butylphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve a high yield of the compound.
Industrial Production Methods: In industrial settings, the production of 2-Propanol, 1-(p-sec-butylphenoxy)- is carried out using large-scale reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions to form the desired product. The reaction mixture is then subjected to purification processes, such as distillation and crystallization, to obtain the pure compound.
Types of Reactions:
Oxidation: 2-Propanol, 1-(p-sec-butylphenoxy)- can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary alcohols or other reduced products.
Substitution: It can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Secondary alcohols.
Substitution: Halogenated compounds or other substituted products.
Applications De Recherche Scientifique
2-Propanol, 1-(p-sec-butylphenoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: The compound is used in the study of biological processes and as a component in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(p-sec-butylphenoxy)- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. The phenoxy group can participate in aromatic interactions, further affecting the compound’s behavior in chemical and biological systems.
Comparaison Avec Des Composés Similaires
2-Propanol (Isopropanol): A simple secondary alcohol with similar solvent properties.
1-Phenoxy-2-propanol: A compound with a phenoxy group attached to a propanol backbone, similar in structure but without the sec-butyl substitution.
Uniqueness: 2-Propanol, 1-(p-sec-butylphenoxy)- is unique due to the presence of the sec-butyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
121-99-3 |
|---|---|
Formule moléculaire |
C13H20O2 |
Poids moléculaire |
208.30 g/mol |
Nom IUPAC |
1-(4-butan-2-ylphenoxy)propan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-4-10(2)12-5-7-13(8-6-12)15-9-11(3)14/h5-8,10-11,14H,4,9H2,1-3H3 |
Clé InChI |
GBRILULHTCGXKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CC=C(C=C1)OCC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]ammonium](/img/structure/B14756394.png)




![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)


